N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4-oxobutanamide
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Overview
Description
N-(3-Chloro-2-methylphenyl)-3-{N’-[(E)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a hydrazinecarbonyl group, and a dimethoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-3-{N’-[(E)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}propanamide typically involves a multi-step process. One common method includes the reaction of 3-chloro-2-methylphenylhydrazine with 3,4-dimethoxybenzaldehyde under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with a suitable acylating agent, such as propanoyl chloride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-methylphenyl)-3-{N’-[(E)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(3-Chloro-2-methylphenyl)-3-{N’-[(E)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}propanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-{N’-[(E)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-3-(5-(3-chlorophenyl)-2-furyl)propanamide
- N-(3-Chloro-2-methylphenyl)-3-(5-(3-nitrophenyl)-2-furyl)propanamide
- N-(3-Chloro-4-methylphenyl)-3-(5-(3-nitrophenyl)-2-furyl)propanamide
Uniqueness
N-(3-Chloro-2-methylphenyl)-3-{N’-[(E)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethoxyphenyl moiety, in particular, may enhance its interaction with biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C20H22ClN3O4 |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C20H22ClN3O4/c1-13-15(21)5-4-6-16(13)23-19(25)9-10-20(26)24-22-12-14-7-8-17(27-2)18(11-14)28-3/h4-8,11-12H,9-10H2,1-3H3,(H,23,25)(H,24,26)/b22-12+ |
InChI Key |
USXAEPXFXVFKGB-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NN=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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